molecular formula C11H5ClF3NO2 B15064737 7-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid CAS No. 114012-29-2

7-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid

Cat. No.: B15064737
CAS No.: 114012-29-2
M. Wt: 275.61 g/mol
InChI Key: YVFDMRYZIWJZDI-UHFFFAOYSA-N
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Description

7-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation and introduction of the trifluoromethyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 7-Chloro-3-methyl-quinoline-8-carboxylic acid
  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline
  • 5,7,8-Trifluoroquinoline

Comparison: 7-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the quinoline ring. This combination enhances its chemical stability and biological activity compared to other quinoline derivatives. The trifluoromethyl group, in particular, imparts significant electronegativity, which can influence the compound’s reactivity and interactions with biological targets .

Properties

CAS No.

114012-29-2

Molecular Formula

C11H5ClF3NO2

Molecular Weight

275.61 g/mol

IUPAC Name

7-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid

InChI

InChI=1S/C11H5ClF3NO2/c12-7-2-1-5-3-6(11(13,14)15)4-16-9(5)8(7)10(17)18/h1-4H,(H,17,18)

InChI Key

YVFDMRYZIWJZDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)C(F)(F)F)C(=O)O)Cl

Origin of Product

United States

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